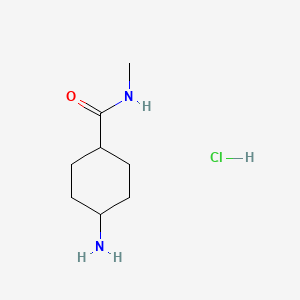![molecular formula C7H16ClN3O2 B1520365 [2-(Morpholin-4-yl)ethyl]harnstoffhydrochlorid CAS No. 1235440-75-1](/img/structure/B1520365.png)
[2-(Morpholin-4-yl)ethyl]harnstoffhydrochlorid
Übersicht
Beschreibung
[2-(Morpholin-4-yl)ethyl]urea hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O2 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Morpholin-4-yl)ethyl]urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Morpholin-4-yl)ethyl]urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialsynthese
Diese Verbindung kann zur Synthese fortschrittlicher Materialien verwendet werden, darunter solche, die in High-Tech-Industrien benötigt werden. Sie kann nach Kundenspezifikationen hergestellt werden, was ihre Anpassungsfähigkeit in der Materialwissenschaft zeigt .
Pharmazeutische Entwicklung
Aufgrund seiner chemischen Struktur kann [2-(Morpholin-4-yl)ethyl]harnstoffhydrochlorid bei der Entwicklung von Arzneimitteln verwendet werden, insbesondere dort, wo Morpholin-Derivate relevant sind .
Chemische Forschung
Die einzigartige Struktur der Verbindung ermöglicht es ihr, verschiedene chemische Reaktionen einzugehen, was sie zu einem wertvollen Reagenz in der chemischen Forschung und Experimentation macht .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie können solche Verbindungen aufgrund ihrer Fähigkeit, mit biologischen Systemen zu interagieren, auf ihr Potenzial als Herbizide oder Pestizide untersucht werden .
Elektronische und optische Anwendungen
Aufgrund seiner Verfügbarkeit in elektronischen und optischen Qualitäten könnte this compound bei der Herstellung von elektronischen Bauteilen oder optischen Materialien verwendet werden .
Katalyse
Morpholin-Derivate sind dafür bekannt, als Katalysatoren in bestimmten chemischen Reaktionen zu wirken, daher könnte diese Verbindung Anwendungen in katalytischen Prozessen finden .
Umweltwissenschaften
Die Forschung zu den Umweltauswirkungen verschiedener Chemikalien kann this compound umfassen, insbesondere in Studien zu seinem Abbau und seiner Toxizität .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c8-7(11)9-1-2-10-3-5-12-6-4-10;/h1-6H2,(H3,8,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCXSXEMBVRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-75-1 | |
| Record name | Urea, N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)



![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1520295.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)

![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)

